molecular formula C7H12BrN3O B2865336 1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1343775-94-9

1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B2865336
CAS No.: 1343775-94-9
M. Wt: 234.097
InChI Key: UHVPVAQPDINJAU-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound with a unique structure that includes an amino group, a brominated pyrazole ring, and a methylpropanol backbone

Preparation Methods

The synthesis of 1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by bromination and subsequent attachment to the methylpropanol backbone. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and brominated pyrazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    1-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-Amino-3-(4-fluoro-1h-pyrazol-1-yl)-2-methylpropan-2-ol: Similar structure but with a fluorine atom instead of bromine.

    1-Amino-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropan-2-ol: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific brominated pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-amino-3-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O/c1-7(12,4-9)5-11-3-6(8)2-10-11/h2-3,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVPVAQPDINJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN1C=C(C=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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